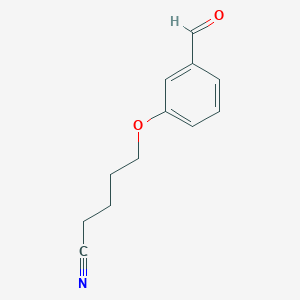

5-(3-Formylphenoxy)pentanenitrile

Description

5-(3-Formylphenoxy)pentanenitrile is an aromatic nitrile compound characterized by a phenoxy group substituted with a formyl moiety at the 3-position and a pentanenitrile chain. This compound is notable for its aldehyde functionality, which enhances its reactivity in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and polymers. Although commercially discontinued (Ref: 10-F395340) , its structural features make it a valuable reference for comparative studies with analogous nitriles.

Properties

IUPAC Name |

5-(3-formylphenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c13-7-2-1-3-8-15-12-6-4-5-11(9-12)10-14/h4-6,9-10H,1-3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLSVRRCAXZVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCC#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Formylphenoxy)pentanenitrile is a compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biomolecules, which may lead to therapeutic applications. It has been investigated for properties such as:

- Antimicrobial Activity : The compound exhibits potential against various microbial strains.

- Anticancer Properties : Preliminary studies suggest it may have cytotoxic effects on tumor cells.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting various biochemical pathways.

The mechanisms by which this compound exerts its biological effects involve:

- Interaction with Enzymes : The formyl group can participate in hydrogen bonding, which may alter enzyme activity.

- Binding to Receptors : The phenoxy group can interact with specific receptors, potentially modifying signaling pathways.

- Cytotoxicity : The compound's structure may allow it to disrupt cellular processes in tumor cells, leading to apoptosis.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Study 2: Cytotoxic Effects on Tumor Cells

In vitro studies assessed the cytotoxic effects of the compound on human tumor cell lines. The findings demonstrated selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| Normal Fibroblasts | >50 |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(3-Formylphenoxy)butanenitrile | Shorter chain | Moderate anticancer |

| 6-(3-Formylphenoxy)hexanenitrile | Longer chain | Enhanced antimicrobial |

| 5-(4-Hydroxyphenyl)pentanenitrile | Hydroxyl substitution | Antioxidant properties |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural analogs of 5-(3-Formylphenoxy)pentanenitrile, highlighting substituent variations and molecular properties:

Key Observations :

- Radiolabeling : Fluorine-18 derivatives (e.g., 5-[18F]fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile) exhibit enhanced specificity for estrogen receptor beta (ERβ) imaging compared to estradiol analogs .

- Sulfur Modifications : Methylthio or sulfinyl groups (e.g., 5-(methylthio)pentanenitrile) significantly influence odor profiles in food chemistry due to low odor thresholds .

Aldehyde vs. Hydroxyl Groups

- This compound: The formyl group enables nucleophilic addition reactions, making it suitable for synthesizing Schiff bases or heterocycles. However, its instability under high temperatures limits industrial use .

- Hydroxyl-Substituted Analogs : Compounds like (E/Z)-5-Hydroxy-2-((triethylsilyl)methylene)pentanenitrile show regioselectivity in hydrocyanation reactions, favoring E-isomers (85% yield) .

Sulfur-Containing Nitriles

- 5-(Methylthio)pentanenitrile: Exhibits high thermal stability, forming during seed roasting (150–180°C) via glucosinolate degradation. Its OAV >9.2 in rapeseed oil underscores its role as a key odorant .

- 5-(Methylsulfinyl)pentanenitrile : Found in B. oleracea varieties, this sulfinyl derivative is associated with plant defense mechanisms and antioxidant activity .

Industrial and Food Chemistry

- Odorants : 5-(Methylthio)pentanenitrile contributes to the "pungent" aroma of fried pepper sauce and roasted oils, with concentrations reaching 267.97 mg/kg after thermal processing .

- Supramolecular Polymers : 5-(1H-1,2,3-triazol-1-yl)pentanenitrile (TAPN) acts as a neutral guest molecule in crown ether-based polymers, enabling stimuli-responsive materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.